molecular formula C18H30N2O3 B7586492 N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

Cat. No. B7586492
M. Wt: 322.4 g/mol
InChI Key: MUKSQMSRLYRSCK-UHFFFAOYSA-N
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Description

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide, also known as OHM-11762, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is believed to exert its therapeutic effects through its ability to modulate the activity of certain ion channels and receptors in the body. Specifically, it has been shown to inhibit the activity of the transient receptor potential melastatin 7 (TRPM7) channel, which is involved in calcium influx and has been implicated in various pathological conditions.
Biochemical and Physiological Effects:
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce infarct volume and improve neurological function in a rat model of ischemic stroke. It has also been shown to reduce inflammation and oxidative stress in a mouse model of traumatic brain injury. Additionally, it has been shown to improve cardiac function and reduce myocardial infarct size in a rat model of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has several advantages for lab experiments, including its ability to be synthesized in a relatively straightforward manner and its demonstrated efficacy in various animal models. However, there are also limitations to its use in lab experiments, including the need for further studies to determine optimal dosing and potential side effects.

Future Directions

There are several future directions for research on N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its optimal dosing and potential side effects in humans. Finally, there is potential for the development of novel derivatives of N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide with improved efficacy and safety profiles.

Synthesis Methods

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-bromopropyl 4-(oxan-4-ylmethoxy)benzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Scientific Research Applications

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of research is its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemic stroke and traumatic brain injury. Other areas of research include its potential as an anti-inflammatory agent and its effect on the cardiovascular system.

properties

IUPAC Name

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c21-18(20-12-16-4-1-2-5-17(16)13-20)19-8-3-9-23-14-15-6-10-22-11-7-15/h1-2,15-17H,3-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSQMSRLYRSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COCCCNC(=O)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

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